molecular formula C5H15N3 B076576 N-(2-Aminoethyl)-1,3-propanediamine CAS No. 13531-52-7

N-(2-Aminoethyl)-1,3-propanediamine

Cat. No. B076576
CAS RN: 13531-52-7
M. Wt: 117.19 g/mol
InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-1,3-propanediamine and its complexes has been thoroughly explored. For example, Mondal et al. (1997) synthesized [Ni2(dien)2(NCS)4(H2O)] and [Ni(aepn)(NCS)2]n, where dien = bis(2-aminoethyl)amine and aepn = N-(2-aminoethyl)-1,3-propanediamine, from solution, revealing the compound's ability to form polymeric chains and undergo structural transformations upon heating (Mondal et al., 1997).

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-1,3-propanediamine and its complexes has been elucidated using various techniques, including X-ray diffraction. Ishii et al. (1984) determined the crystal structure of a cobalt(III) iodide complex with N-(2-aminoethyl)-1,3-propanediamine, revealing a monoclinic space group and detailed ligand orientations (Ishii et al., 1984).

Chemical Reactions and Properties

N-(2-Aminoethyl)-1,3-propanediamine participates in various chemical reactions, forming complexes with significant stability and unique properties. The compound's ability to form chelate rings and adopt specific conformations contributes to its reactivity and the stability of its complexes. For instance, Hakimi et al. (2013) prepared and identified a new zinc complex of N-(2-aminoethyl)-1,3-propanediamine, providing insights into the compound's coordination behavior and structural properties (Hakimi et al., 2013).

Scientific Research Applications

  • Crystal Structure Analysis :

    • The crystal structure of complexes involving N-(2-Aminoethyl)-1,3-propanediamine has been extensively studied, revealing details about their molecular configurations and chelate ring conformations (Ishii et al., 1984); (Hakimi et al., 2013).
  • Synthesis of Complexes :

    • Research has focused on synthesizing various complexes using N-(2-Aminoethyl)-1,3-propanediamine, such as triazidocobalt(III) and nickel(II) complexes, to study their properties and configurations (Chun & Bernal, 2000); (Mondal et al., 1997).
  • Biocide Dosage Control :

    • A solid device based on doped hybrid composites has been developed to control the dosage of the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine in industrial formulations, showcasing the practical applications of such compounds (Argente-García et al., 2016).
  • Radioprotective Activity Study :

    • Research on derivatives of N-(2-Aminoethyl)-1,3-propanediamine has been conducted to evaluate their potential as radioprotectors in medical applications (Oiry et al., 1995).
  • Crystal Structure of Neutral Cobalt(III) Complexes :

    • Studies have been done on the crystal structures of neutral cobalt(III) complexes containing N-(2-Aminoethyl)-1,3-propanediamine, revealing insights into hydrogen-bonding patterns in compounds of different molecular structures (Chun & Bernal, 2001).
  • CO2 Adsorbent Development :

    • N-(2-Aminoethyl)-1,3-propanediamine has been used in the synthesis of CO2 adsorbents, demonstrating its role in environmental applications (Sim et al., 2020).
  • Labeling with Radioisotopes :

    • The compound has been used in the preparation of complexes for labeling with radioisotopes, indicating its use in nuclear medicine (Liu & Liu, 1998).
  • Thermal Studies :

    • Thermal studies have been conducted on N-(2-Aminoethyl)-1,3-propanediamine complexes, providing insights into their stability and phase transitions (Mondal et al., 1996).

Safety And Hazards

N-(2-Aminoethyl)-1,3-propanediamine is considered hazardous. It causes serious eye irritation and is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment when handling this chemical .

Future Directions

N-(2-Aminoethyl)-1,3-propanediamine has potential applications in the field of nucleic acid research. It has been used in the synthesis of chiral peptide nucleic acids (PNAs), which are synthetic nucleic acid mimics with a peptide backbone . These PNAs have higher affinity and superior sequence selectivity compared to DNA, making them promising agents for biological and medical applications .

properties

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065522
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-1,3-propanediamine

CAS RN

13531-52-7
Record name 3-(Aminopropyl)ethylenediamine
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(2-aminoethyl)-
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name N-(2-aminoethyl)-1,3-propanediamine
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Record name N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
PA Khalaf‐Alla - Applied Organometallic Chemistry, 2020 - Wiley Online Library
New expected biologically active complexes for some of the first (Mn (II), Ni (II), Cu (II) and Zn (II)) and second (Rh (III) and Cd (II)) transitional metals rows with N‐(2‐Aminoethyl)‐1,3‐…
Number of citations: 0 onlinelibrary.wiley.com
G Liu, W Nguyen, A Henni - AIChE Journal, 2023 - Wiley Online Library
The dissociation constants (pK a ) of the eight amines, namely, N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylene‐triamine, 3,3′‐…
Number of citations: 0 aiche.onlinelibrary.wiley.com
A Mondal, C Pariya, NR Chaudhuri, NP Nayak… - Polyhedron, 1997 - Elsevier
[Ni 2 (dien) 2 (NCS) 4 (H 2 O)] (1) and [Ni(aepn)(NCS) 2 ] n (2) (where dien = bis(2-aminoethyl)amine and aepn = N-(2-aminoethyl)-1,3-propanediamine) have been synthesised from …
Number of citations: 0 www.sciencedirect.com
M Hakimi, Z Mardani, K Moeini - Journal of the Korean Chemical …, 2013 - koreascience.or.kr
In this research, two new complexes of N-(2-aminoethyl)-1, 3-propanediamine (aepn), $[Cd (aepn) _2] I_2 $(1) and $[Cd (aepn) _2] Cl_2 {\cdots} H_2O $(2), were prepared and …
Number of citations: 0 www.koreascience.or.kr
H Chun, EM Maes, RS Czernuszewicz, I Bernal - Polyhedron, 2001 - Elsevier
Both facial (1) and meridional (3) isomers of Co(aepn)(CN) 3 [aepn=N-(2-aminoethyl)-1,3-propanediamine] and their 13 CN analogues (facial 2 and meridional 4) have been prepared …
Number of citations: 0 www.sciencedirect.com
SK Srivastava - 1979 - nopr.niscpr.res.in
accepted 5 August 1978 1: 1 complexes of N-(2-aminoethyl)-1, 3-propanediamine with Cu (II), Ni (II), Co (I1) and Zn (II) have been synthesized. Based on elemental analysis, 1: …
Number of citations: 0 nopr.niscpr.res.in
M Ishii, S Sato, Y Saito, M Nakahara - … of the Chemical Society of Japan, 1984 - journal.csj.jp
The crystal structure of (−) 474 CD mer-[Co{N-(2-aminoethyl)-1,3-propanediamine}(diethylenetriamine)]I 3 ·H 2 O has been determined by means of X-ray diffraction. The crystal is …
Number of citations: 0 www.journal.csj.jp
祝黔江, 陶朱, 徐元植 - 无机化学学报, 2000 - cqvip.com
利用过氧化物合成-分解法制备得到一新的[Co(N-(2-Aminoehyl)-1,3-propanediamine)(1,2-diamino-2-methylpropane)Cl]^2+体系配合物,并用柱层析分离得到部分几何异体,用单晶X-射线衍射…
Number of citations: 0 www.cqvip.com
M Ishii - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
The mixed ligand complex {N-(2-aminoethyl)-1,3-propanediamine}(diethylenetriamine)cobalt(III) was prepared. Of the five possible geometrical isomers, two were isolated by column …
Number of citations: 0 www.journal.csj.jp
J Paharová, J Černák, Z Žák, J Marek - Journal of Molecular Structure, 2007 - Elsevier
From aqueous systems M-aepn-[Ni(CN) 4 ] 2− (M=Zn, Cd; aepn=[N-(2-aminoethyl)-1,3-propanediamine]) using variable M: aepn molar ratios [Cd(aepn) 2 ] [Ni(CN) 4 ]·H 2 O (1), Cd(…
Number of citations: 0 www.sciencedirect.com

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